Methacryloxyethyl vinyl carbonate

Description

Contextualization within Vinyl Carbonate and Methacrylate (B99206) Monomer Families

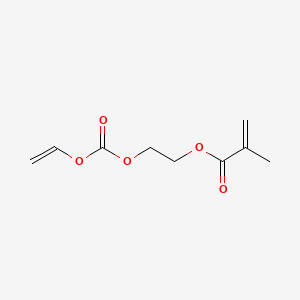

The chemical identity of Methacryloxyethyl vinyl carbonate is defined by its IUPAC name, 2-ethenoxycarbonyloxyethyl 2-methylprop-2-enoate. nih.gov This name clearly indicates the presence of both a methacrylate group (2-methylprop-2-enoate) and a vinyl carbonate group (ethenoxycarbonyloxy) within the same molecule.

Methacrylates are a well-established and widely utilized class of monomers in polymer science. tandfonline.comrsc.org They are known for their use in applications like decorative and protective coatings, printing inks, 3D-printing, and even as biocompatible materials in bone cements and dental fillings. tandfonline.comrsc.org Key advantages of methacrylate monomers include good storage stability, fast curing rates, and the ability to form polymers with tunable mechanical properties. rsc.org

On the other hand, the vinyl carbonate (VC) monomer family has been evaluated as a promising alternative to conventional (meth)acrylates. tandfonline.comresearchgate.net A significant driver for this interest is the generally lower cytotoxicity of vinyl carbonates compared to their (meth)acrylate counterparts. rsc.orgnih.gov This lower toxicity is partly attributed to their degradation products. tandfonline.com In terms of reactivity, vinyl carbonates are typically positioned between the more reactive acrylates and the less reactive methacrylates, especially in photopolymerization reactions. rsc.org However, the broader industrial adoption of vinyl carbonates has been hindered by challenges related to their synthesis, which can be expensive and complex. rsc.orgnih.gov Efforts are ongoing to develop more cost-effective and efficient synthesis pathways to overcome this limitation. tandfonline.com

This compound, by containing functional groups from both families, represents a strategic molecular design. It combines the well-understood polymerization behavior and material properties associated with methacrylates with the potential benefits of the vinyl carbonate group, such as reduced toxicity.

Table 1: Chemical Identification of this compound

Academic Significance and Research Gaps

The academic significance of this compound lies primarily in its potential as a "low-toxicity" monomer. tandfonline.com The polymer industry is under continuous pressure to develop safer materials, especially for applications with potential human contact or environmental exposure. rsc.org Monomers like (meth)acrylates, despite their excellent performance, can present health hazards such as skin irritation and cytotoxicity. rsc.orgnih.gov VEC-MA, by incorporating the vinyl carbonate moiety, is part of a broader research effort to mitigate these issues without completely sacrificing the desirable properties of conventional monomers. tandfonline.comrsc.org

The dual functionality of VEC-MA also opens up possibilities for creating copolymers and crosslinked networks with unique architectures and properties. The differential reactivity of the methacrylate and vinyl groups could potentially be exploited to control polymerization processes in a stepwise manner, leading to complex and highly functional materials.

Despite its potential, there are notable research gaps concerning this compound. While the broader families of vinyl carbonates and methacrylates have been studied, specific and detailed research findings on the homopolymerization and copolymerization behavior of VEC-MA are not extensively documented in readily available literature. Key research questions that remain to be thoroughly investigated include:

Detailed Polymerization Kinetics: A comprehensive study of the polymerization kinetics of VEC-MA, including its reactivity ratios in copolymerizations with other standard monomers.

Material Properties: In-depth characterization of the thermal, mechanical, and optical properties of polymers derived from VEC-MA.

Structure-Property Relationships: A clear understanding of how the unique structure of VEC-MA translates into the final properties of the resulting polymers.

Optimized Synthesis: While general synthesis routes for vinyl carbonates exist, such as the reaction of an alcohol with vinyl chloroformate, specific, high-yield, and industrially scalable synthesis protocols for VEC-MA are not well-established in the literature. tandfonline.com

Addressing these research gaps is crucial for unlocking the full potential of this compound as a valuable building block in contemporary polymer science.

Table 2: Compound Names Mentioned

Structure

2D Structure

3D Structure

Properties

CAS No. |

145497-35-4 |

|---|---|

Molecular Formula |

C9H12O5 |

Molecular Weight |

200.19 g/mol |

IUPAC Name |

2-ethenoxycarbonyloxyethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C9H12O5/c1-4-12-9(11)14-6-5-13-8(10)7(2)3/h4H,1-2,5-6H2,3H3 |

InChI Key |

QYWKGACXENPUKU-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCCOC(=O)OC=C |

Canonical SMILES |

CC(=C)C(=O)OCCOC(=O)OC=C |

Origin of Product |

United States |

Synthetic Pathways and Monomer Design Strategies for Methacryloxyethyl Vinyl Carbonate

Established Synthetic Methodologies

The synthesis of a bifunctional monomer like Methacryloxyethyl vinyl carbonate, which contains both a methacrylate (B99206) and a vinyl carbonate group, relies on established organic chemistry reactions. The primary challenge lies in selectively reacting one part of a precursor molecule while preserving the reactivity of another.

Chloroformate-Based Synthesis and Yield Optimization

The most prevalent method for synthesizing vinyl carbonates is the reaction of an alcohol with vinyl chloroformate (VOCl). researchgate.net This reaction is a modified Einhorn acylation where vinyl chloroformate acts as the acylating agent. tandfonline.com For this compound, the precursor alcohol is 2-Hydroxyethyl methacrylate (HEMA).

The synthesis involves dissolving HEMA and an acid scavenger, typically a tertiary amine like pyridine, in an appropriate solvent such as dichloromethane (CH₂Cl₂). tandfonline.com The solution is cooled, often to 0°C, before vinyl chloroformate is added dropwise to control the exothermic reaction. tandfonline.com Pyridine serves to neutralize the hydrochloric acid (HCl) byproduct, forming a pyridinium salt that can be removed by washing the reaction mixture with an acidic aqueous solution. tandfonline.com

Optimization of this process focuses on several key parameters to maximize yield and minimize side reactions, such as the premature polymerization of the vinyl or methacrylate groups. Key factors include maintaining low temperatures during the addition of VOCl, using an appropriate stoichiometric ratio of reactants, and ensuring the purity of the starting materials. After the reaction, purification is typically performed via extraction and column chromatography. tandfonline.com

Table 1: Typical Reaction Parameters for Chloroformate-Based Synthesis of Functional Vinyl Carbonates

| Parameter | Condition | Purpose |

|---|---|---|

| Precursor Alcohol | 2-Hydroxyethyl methacrylate (HEMA) | Provides the methacrylate functionality and the hydroxyl group for reaction. |

| Acylating Agent | Vinyl Chloroformate (VOCl) | Introduces the vinyl carbonate moiety. |

| Acid Scavenger/Catalyst | Pyridine | Neutralizes HCl byproduct and catalyzes the reaction. tandfonline.com |

| Solvent | Dichloromethane (CH₂Cl₂) | Provides a non-reactive medium for the reactants. tandfonline.com |

| Temperature | 0°C to Room Temperature | Controls reaction rate and prevents unwanted side reactions. tandfonline.com |

| Purification | Aqueous wash followed by column chromatography | Removes salts and unreacted starting materials. tandfonline.com |

Investigation of Alternative Synthetic Routes for High Purity

While the chloroformate route is common, alternatives are sought to avoid the use of toxic precursors like phosgene (used to make VOCl) and to achieve higher purity. tandfonline.com Transesterification is a promising alternative pathway. nih.gov This could theoretically involve the reaction of HEMA with a carbonate source like dimethyl carbonate or diethyl carbonate, although this specific reaction is not well-documented. A more feasible transesterification route might involve reacting glycerol carbonate with methyl methacrylate to form glycerol carbonate methacrylate, a structurally related monomer. google.com

Achieving high purity in any synthesis of vinyl monomers is critical, as impurities can significantly impact polymerization behavior and the properties of the final polymer. wikipedia.orgatamanchemicals.com For vinyl carbonates, purification is complicated by their thermal lability; they can decompose at temperatures above 80°C. atamanchemicals.com Therefore, purification methods must be gentle. Techniques such as distillation under reduced pressure, fractional recrystallization, or melt crystallization are employed to obtain high-purity monomers. wikipedia.orggoogle.com The addition of inhibitors like butylhydroxytoluene (BHT) is also essential to prevent spontaneous polymerization during storage. wikipedia.orgatamanchemicals.com

Monomer Functionalization for Tailored Reactivity

The design of this compound is inherently about functionalization, creating a monomer with two distinct polymerizable groups. This design allows for the creation of complex polymer architectures.

Incorporation of Secondary Functionalities (e.g., Carbonate, Carbamate Groups)

Further functionalization can be achieved by incorporating additional chemical groups to impart specific properties to the resulting polymer. For instance, urethane linkages can be introduced to enhance mechanical properties. tandfonline.com A synthetic strategy could involve first reacting a diisocyanate with a diol containing a methacrylate group, leaving a free isocyanate group. This intermediate could then be reacted with a hydroxyl-functional vinyl monomer. A more direct route involves synthesizing a urethane diol first and then reacting its hydroxyl groups with vinyl chloroformate. tandfonline.com For example, a urethane divinyl carbonate can be prepared by first synthesizing a urethane diol from 2,2,4-trimethyl-1,6-diisocyanatohexane and ethylene (B1197577) glycol, and then reacting this diol with vinyl chloroformate. tandfonline.com This approach creates monomers with urethane, methacrylate, and vinyl carbonate functionalities, offering a versatile platform for developing high-performance polymers.

Strategic Design for Enhanced Polymerization Characteristics

The strategic design of this compound, with its methacrylate and vinyl carbonate groups, offers distinct advantages for polymerization. Methacrylates and vinyl carbonates exhibit different polymerization kinetics and reactivities. rsc.org This dual functionality allows for:

Orthogonal Polymerization: The two groups can be polymerized under different conditions, allowing for the sequential formation of polymer chains or crosslinks.

Copolymerization: The monomer can be copolymerized with other vinyl or acrylate (B77674) monomers to precisely tune the properties of the final material, such as its thermal stability, mechanical strength, and degradability. The incorporation of the cyclic carbonate group can influence the reactivity of the monomer compared to those with linear secondary functionalities. nih.gov

Post-Polymerization Modification: One of the groups (e.g., the vinyl carbonate) can be polymerized, leaving the other group (methacrylate) pendant on the polymer chain, available for subsequent reactions or cross-linking.

The presence of the carbonate functionality is also significant because polymers derived from vinyl carbonates can degrade into non-toxic poly(vinyl alcohol), a desirable characteristic for biomedical applications. tandfonline.com

Analysis of Polymer Byproduct Formation During Synthesis

A significant challenge during the synthesis of vinyl monomers is the formation of polymeric byproducts. This can occur through the premature, unintended polymerization of the monomer's vinyl or methacrylate groups, initiated by heat, light, or impurities.

In chloroformate-based syntheses, the reaction conditions must be carefully controlled to prevent this. For instance, the use of tertiary amines like triethylamine as an acid scavenger in vinyl carbonate synthesis has been shown to initiate polymerization, leading to low monomer yields. rsc.org The resulting polymer byproducts may contain structural units like cyclic carbonates and ether linkages. rsc.org

Furthermore, impurities in the starting materials, particularly in the vinyl chloroformate precursor, can lead to side reactions. The synthesis of vinylene carbonate, a related compound, is known to produce byproducts such as 2-chloroacetaldehyde and other chlorinated compounds, which are difficult to separate from the final product. wikipedia.org To mitigate byproduct formation, the synthesis is often performed at low temperatures, and radical inhibitors are added immediately after the reaction is complete to ensure the stability of the monomer during purification and storage. chemicalbook.com

Mechanistic Studies of Byproduct Generation (e.g., Triethylamine-Initiated Polymerization)

A significant challenge in the synthesis of vinyl carbonates is the formation of unwanted polymer byproducts, which can drastically reduce the yield of the desired monomer. Research has identified that triethylamine (TEA), a common reagent used as a base in dehydrochlorination steps, can also act as an initiator for anionic polymerization of the vinyl carbonate monomer. This dual role of TEA is a primary cause of low industrial yields.

The mechanism involves TEA, a weak base, initiating the anionic polymerization of vinyl carbonate molecules. Characterization of the resulting byproducts through various analytical techniques has revealed their complex polymeric structure. These polymer byproducts are not simple chains but contain specific structural units that indicate subsequent reactions occur after initial polymerization.

Detailed analysis has confirmed that triethylamine fragments become incorporated into the polymer, forming a structure with a quaternary ammonium salt. This was verified by reacting the isolated polymer with sodium hydroxide (B78521), which liberated TEA.

| Structural Unit | Description |

|---|---|

| Cyclic Carbonate | The original five-membered ring structure from the vinyl carbonate monomer. |

| C–O | Ether linkages formed during chain propagation and rearrangement. |

| O–C–O | Acetal-like moieties resulting from molecular rearrangements. |

Theoretical Chemistry Approaches to Reaction Mechanisms (e.g., DFT Calculations)

To gain deeper insight into the reaction pathways at a molecular level, theoretical chemistry methods such as Density Functional Theory (DFT) have been employed. DFT calculations are instrumental in studying polymerization reaction mechanisms, including the critical steps of chain initiation and propagation.

A key finding from DFT studies on the TEA-initiated polymerization of vinyl carbonate is that the chain initiation is not a simple bimolecular event. Instead, the calculations revealed that a transition state for the reaction could only be located when one TEA molecule and two vinyl carbonate molecules were present. This indicates the process begins with a more complex termolecular reaction.

Furthermore, DFT calculations have elucidated the mechanism for the formation of the varied structural units observed in the polymer byproducts. During the chain propagation phase, intramolecular "backbiting" reactions can occur. These rearrangements are energetically favorable and lead to decarboxylation (loss of CO2), which is responsible for the generation of the C–O and O–C–O linkages within the polymer backbone.

Theoretical studies on the reductive decomposition of vinylene carbonate, another related compound, showcase the predictive power of these computational methods. DFT can be used to map out different potential ring-opening decomposition pathways and calculate the associated energy barriers, providing crucial data for understanding reaction kinetics and product distribution. For example, the energy barrier for the homolytic ring-opening of a reduced vinylene carbonate molecule has been calculated to be significantly higher than that for ethylene carbonate, explaining its different electrochemical behavior.

| Compound/System | Reaction Pathway | Calculated Energy Barrier | Source |

|---|---|---|---|

| Vinylene Carbonate on Li(001) | Reductive ring-opening | 0.29–0.34 eV | |

| (EC)₂Li⁺(VC) Complex | Homolytic ring-opening of VC moiety | 20.1 kcal/mol | |

| (EC)₂Li⁺(VC) Complex | Homolytic ring-opening of EC moiety | 8.8 kcal/mol |

Advanced Polymerization Kinetics and Mechanistic Investigations of Methacryloxyethyl Vinyl Carbonate

Free Radical Polymerization Kinetics

The free radical polymerization of methacryloxyethyl vinyl carbonate involves the initiation, propagation, and termination of polymer chains through radical intermediates. The kinetics of this process are complex and influenced by several factors, including diffusion limitations and the nature of the initiating system.

Exploration of Reaction Diffusion Mechanisms

In the polymerization of multifunctional monomers like this compound, the termination mechanism is often controlled by reaction diffusion. kpi.ua Unlike linear polymerizations where termination is typically controlled by the segmental diffusion of the polymer chains, the formation of a crosslinked network in the polymerization of multifunctional monomers rapidly restricts the mobility of the growing radicals. kpi.ua

As the polymerization proceeds and a gel-like network forms, the large polymer radicals become effectively immobilized. At this stage, the termination reaction, which requires two radicals to come into close proximity, becomes dependent on the propagation of the radical chain end through the monomer matrix until it is close enough to another radical site to terminate. kpi.ua This phenomenon, known as reaction-diffusion controlled termination, is characterized by the termination kinetic constant becoming proportional to the propagation kinetic constant, even at very low double-bond conversions. kpi.ua For methacrylates, the propagation reaction itself can become diffusion-controlled at higher conversions (around 40%), as the mobility of the monomer is also reduced. kpi.ua

Modeling of Radical Trapping Phenomena

Radical trapping, or the occlusion of free radicals within the dense polymer network, is a significant phenomenon in the polymerization of crosslinking monomers. utwente.nl These trapped radicals can remain active for extended periods and can influence the final properties of the polymer. In the context of this compound, its structural features, particularly the cyclic carbonate group, may influence radical trapping.

Studies on mono-(meth)acrylate monomers containing cyclic carbonates have shown exceptionally low ratios of termination to propagation rates throughout the conversion profile. nih.govacs.org This suggests that the termination reactions are significantly hindered, which could be partly attributed to the physical obstruction and reduced chain mobility imposed by the bulky cyclic carbonate groups, leading to a form of radical stabilization or trapping within the polymerizing medium. This low termination rate can also lead to significant "dark cure" behavior, where the polymerization continues for a period after the initiating source (like UV light) is removed. nih.govacs.org

Influence of Initiator Systems and Monomer Concentration on Reaction Rates

Initiator Type and Concentration: Thermal initiators, such as α,α'-azoisobutyric acid nitrile (AIBN) and benzoyl peroxide, are commonly used for the free radical polymerization of vinyl monomers. google.com The rate of decomposition of the initiator, and thus the rate of initiation, is temperature-dependent. Increasing the initiator concentration generally leads to a higher polymerization rate because more primary radicals are generated to initiate polymer chains. rsc.org However, an excessively high initiator concentration can lead to a decrease in the molecular weight of the resulting polymer due to an increased rate of termination reactions. The use of a mixture of initiators with different decomposition rates can help to maintain a more constant supply of radicals throughout the polymerization process, potentially leading to a reduction in the total reaction time. uni.lu

The table below summarizes the characteristics of common free radical initiators applicable to the polymerization of vinyl monomers like this compound.

| Initiator | Typical Decomposition Temperature (°C) | Advantages | Disadvantages |

| Benzoyl Peroxide | 70-90 | Readily available, effective for a wide range of monomers. | Can induce chain transfer to polymer, potentially leading to branching. |

| Azoisobutyronitrile (AIBN) | 60-80 | Produces nitrogen gas upon decomposition, which is non-reactive; less prone to chain transfer than peroxides. | Toxic; requires careful handling and storage. |

| Potassium Persulfate | 50-70 | Water-soluble, suitable for emulsion or suspension polymerization. | Typically used in aqueous systems. |

Photopolymerization Dynamics

Photopolymerization offers the advantage of rapid curing at ambient temperatures with spatial and temporal control over the reaction. google.com The methacrylate (B99206) group in this compound is particularly well-suited for photopolymerization.

Characterization of Photoreactivity and Conversion Rates

The photoreactivity of this compound is expected to be high, a characteristic feature of monomers containing both a methacrylate group and a cyclic carbonate functionality. nih.govacs.org The presence of the cyclic carbonate group has been shown to significantly enhance the polymerization rate of (meth)acrylates. nih.govacs.org

Kinetic studies on analogous cyclic carbonate methacrylate monomers, monitored by methods like photo-differential scanning calorimetry (photo-DSC), reveal that these monomers can achieve high conversion rates very rapidly. nih.govnih.gov The enhanced reactivity is attributed to intramolecular interactions and hydrogen bonding involving the carbonate group, which can influence the local environment of the propagating radical and the monomer. nih.govacs.org In comparison to conventional methacrylates, those with a cyclic carbonate group exhibit a more rapid onset of polymerization and a higher peak polymerization rate. nih.gov For example, the photopolymerization of vinyl acrylate (B77674) shows that the acrylate group polymerizes at a much faster rate than the vinyl group. uiowa.edu A similar differentiation in reactivity between the methacrylate and vinyl groups would be expected for this compound.

The table below, based on data for a representative cyclic carbonate methacrylate, illustrates the effect of temperature on the polymerization kinetics.

| Temperature (°C) | Light Intensity (mW/cm²) | Initiator (DMPA) | Peak Polymerization Rate (%/s) | Final Conversion (%) |

| 25 | 5 | 0.1 wt% | ~15 | >80 |

| 67 | 5 | 0.1 wt% | ~25 | >90 |

Data is illustrative and based on kinetic profiles for cyclic carbonate OCN MA from reference nih.gov.

Optimization of Photoinitiator Systems and Light Curing Conditions

The efficiency of photopolymerization is critically dependent on the choice of photoinitiator and the light curing conditions, such as light intensity and temperature.

Photoinitiator Systems: Photoinitiators are molecules that generate reactive species (radicals or cations) upon exposure to UV or visible light, thereby initiating polymerization. For methacrylate systems, free-radical photoinitiators are used. Type I photoinitiators, such as α-hydroxyketones (e.g., DMPA - 2,2-dimethoxy-2-phenylacetophenone) and acylphosphine oxides (e.g., TPO - diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide), undergo unimolecular bond cleavage to form radicals. nih.gov The choice of photoinitiator depends on the absorption spectrum of the initiator and the emission spectrum of the light source. The concentration of the photoinitiator is also a key parameter; typically, concentrations from 0.1 to 5 wt% are used.

Controlled/Living Polymerization Techniques for Precision Synthesis

The presence of two distinct polymerizable moieties on MEVC—a highly reactive methacrylate group and a less activated vinyl carbonate group—presents unique opportunities and challenges for controlled/living polymerization techniques. The differential reactivity of these groups can be harnessed to achieve selective polymerization, leading to the formation of linear polymers with pendant reactive groups or, under specific conditions, complex network structures.

Atom Transfer Radical Polymerization (ATRP) of this compound

Atom Transfer Radical Polymerization (ATRP) is a robust method for achieving controlled polymerization of a wide array of monomers, particularly methacrylates. wikipedia.orgyoutube.com The mechanism relies on a reversible equilibrium between active propagating radicals and dormant species, typically an alkyl halide, catalyzed by a transition metal complex (e.g., copper halides with nitrogen-based ligands). wikipedia.orgcmu.edu This process allows for the synthesis of polymers with predetermined molecular weights and low polydispersity (Đ < 1.5). youtube.comcmu.edu

For a monomer like MEVC, ATRP is expected to proceed with high selectivity for the methacrylate group. Methacrylates are considered "more activated monomers" (MAMs) and are well-suited for ATRP, whereas vinyl esters and by extension vinyl carbonates, which are "less activated monomers" (LAMs), are generally poor substrates for this technique. acs.org The polymerization of LAMs via ATRP is often slow and inefficient. cmu.edu

Therefore, under typical ATRP conditions, one can anticipate the formation of a linear polymer, poly(this compound), where the methacrylate double bonds have been consumed to form the polymer backbone, leaving the vinyl carbonate moieties as pendant functional groups along the chain. This approach provides a valuable platform for post-polymerization modification via the unreacted vinyl groups.

Table 1: Representative Conditions for ATRP of Methacrylates This table presents typical conditions for the ATRP of methacrylate monomers, which would be applicable for the selective polymerization of the methacrylate group in MEVC.

| Parameter | Value/Type | Purpose | Reference |

| Monomer | Methyl Methacrylate (MMA) | Model Methacrylate Monomer | cmu.edu |

| Initiator | Ethyl 2-bromoisobutyrate | Provides alkyl halide for initiation | cmu.edu |

| Catalyst | Copper(I) Bromide (CuBr) | Transition metal catalyst | cmu.edu |

| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes and tunes activity of the copper catalyst | acs.org |

| Solvent | Toluene, Anisole, or Diphenyl ether | Provides a suitable reaction medium | cmu.educmu.edu |

| Temperature | 50-90 °C | Controls reaction rate and equilibrium | cmu.educmu.edu |

| Resulting Polymer | Poly(methyl methacrylate) | Well-defined polymer | cmu.edu |

| Polydispersity (Đ) | Typically < 1.2 | Indicates controlled polymerization | wikipedia.org |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Strategies

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization technique applicable to a vast range of monomers. wikipedia.org Its control stems from a degenerative chain transfer process mediated by a thiocarbonylthio compound, known as a RAFT agent. The choice of the RAFT agent is critical and depends heavily on the reactivity of the monomer being polymerized. mdpi.com

The dual functionality of MEVC necessitates careful selection of the RAFT agent to direct the polymerization.

For Methacrylate (MAM) Polymerization: Trithiocarbonates and dithiobenzoates are highly effective RAFT agents for controlling the polymerization of MAMs like methacrylates. rsc.orgrsc.org Using such an agent for MEVC would likely result in the selective polymerization of the methacrylate group, yielding a linear polymer with pendant vinyl carbonate groups, analogous to the outcome with ATRP.

For Vinyl Carbonate (LAM) Polymerization: The polymerization of LAMs, such as vinyl acetate (B1210297) or N-vinylpyrrolidone, is best controlled using xanthates (dithiocarbonates) or N-aryldithiocarbamates. mdpi.comacs.org These agents are generally less effective for MAMs. Attempting to polymerize MEVC with a xanthate-based RAFT agent could potentially favor the polymerization of the vinyl carbonate group, though the high reactivity of the methacrylate group might still lead to side reactions or cross-linking.

The successful RAFT polymerization of MEVC to form a linear polymer relies on exploiting the reactivity difference between the two functional groups. A RAFT agent suitable for methacrylates would be the most predictable path to a well-defined, uncross-linked polymer.

Table 2: RAFT Agent Selection Based on Monomer Type This table illustrates the appropriate choice of RAFT agent (ZC(=S)SR) based on the class of monomer, a critical consideration for the bifunctional MEVC.

| Monomer Type | Monomer Examples | Recommended 'Z' Group on RAFT Agent | Ineffective 'Z' Group | Reference |

| More Activated (MAM) | Styrene, Acrylates, Methacrylates | Aryl, Alkyl (Dithiobenzoates, Trithiocarbonates) | O-Alkyl (Xanthates) | mdpi.comrsc.org |

| Less Activated (LAM) | Vinyl Acetate, N-Vinylpyrrolidone | O-Alkyl, N,N-Dialkyl (Xanthates, Dithiocarbamates) | Aryl (Dithiobenzoates) | mdpi.comacs.org |

Nitroxide-Mediated Polymerization (NMP) Approaches

Nitroxide-Mediated Polymerization (NMP) is another key controlled radical technique that utilizes a stable nitroxide radical to reversibly cap the growing polymer chain. wikipedia.org This reversible termination minimizes irreversible termination reactions, allowing for controlled chain growth. researchgate.net

NMP is most effective for styrenic monomers and acrylates. While it has been successfully applied to methacrylates, it often requires the use of specific nitroxides and/or comonomers to achieve good control. rsc.org The polymerization of LAMs like vinyl esters via NMP is generally not feasible. Consequently, for MEVC, NMP would be expected to selectively polymerize the methacrylate moiety. The process typically requires elevated temperatures ( >100 °C) for the homolysis of the alkoxyamine initiator and the reversible deactivation step, which could be a limitation. rsc.org The resulting polymer architecture would be a linear chain with pendant vinyl carbonate groups, suitable for further chemical transformation.

Ring-Opening Polymerization Considerations

While this compound itself is an acyclic monomer and does not undergo ring-opening polymerization (ROP), its carbonate functionality connects it to the broad class of polycarbonate materials. Many important polycarbonates are synthesized via the ROP of cyclic carbonate monomers. rsc.org Understanding the principles of ROP for related cyclic carbonates provides context for the broader field of polycarbonate chemistry.

Thermodynamic and Kinetic Aspects of Ring-Opening Processes in Related Carbonates

The primary driving force for the ROP of most cyclic monomers is the release of ring strain. wiley-vch.de The polymerizability of a cyclic monomer is governed by thermodynamic factors, summarized by the Gibbs free energy of polymerization (ΔG_p). For polymerization to be favorable, ΔG_p must be negative. This value is dependent on the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization according to the equation: ΔG_p = ΔH_p - TΔS_p.

Enthalpy (ΔH_p): This term is largely driven by ring strain. Six-membered cyclic carbonates like trimethylene carbonate (TMC) possess significant ring strain and thus have a large negative ΔH_p, making them readily polymerizable. In contrast, five-membered rings like ethylene (B1197577) carbonate have very low ring strain, resulting in a positive ΔH_p, which makes them thermodynamically unfavorable to polymerize via ROP under most conditions. wiley-vch.de

Entropy (ΔS_p): The conversion of many small monomer molecules into a single long polymer chain results in a loss of translational freedom, meaning ΔS_p is typically negative. wiley-vch.de

Ceiling Temperature (T_c): Because the -TΔS_p term is positive, there exists a ceiling temperature (T_c = ΔH_p / ΔS_p) above which polymerization is no longer thermodynamically favorable (ΔG_p > 0).

The kinetics of ROP are dependent on the chosen initiation mechanism (anionic, cationic, coordination, or organocatalytic) and the monomer structure. youtube.com The presence of a heteroatom, such as oxygen in the carbonate group, provides a site for initiator attack, which is essential for the kinetic feasibility of the polymerization. youtube.com

Table 3: Thermodynamic Data for the Ring-Opening Polymerization of Selected Cyclic Carbonates This table provides thermodynamic parameters for the ROP of common cyclic carbonate monomers, illustrating the importance of ring size and strain.

| Monomer | Ring Size | ΔH_p (kJ/mol) | ΔS_p (J/mol·K) | Polymerizability | Reference |

| Ethylene Carbonate | 5-membered | +5 to +8 | - | Unfavorable | wiley-vch.de |

| Propylene Carbonate | 5-membered | +2 to +5 | - | Unfavorable | wiley-vch.de |

| Trimethylene Carbonate (TMC) | 6-membered | -21 | -23 | Favorable | wiley-vch.de |

| Neopentylene Carbonate | 6-membered | -18 | - | Favorable | acs.org |

Mechanisms of Decarboxylation in Carbonate Polymerization

The polymerization of vinyl carbonates, such as this compound, can be accompanied by decarboxylation, a process that involves the loss of carbon dioxide (CO2). This side reaction can significantly influence the final polymer structure, properties, and performance. The mechanisms of decarboxylation are complex and can be triggered by various factors, including thermal stress, the presence of radical initiators, and the specific chemical environment. Understanding these mechanisms is crucial for controlling the polymerization process and tailoring the properties of the resulting polymer.

Thermal Degradation and Decarboxylation

Thermal degradation is a common pathway for the decarboxylation of polymers containing carbonate linkages. wikipedia.org When subjected to elevated temperatures, the carbonate moiety can undergo decomposition, leading to the elimination of CO2. This process is often initiated by the homolytic cleavage of bonds within the polymer structure. For polymers with carbonate side chains, the process can lead to the formation of other functional groups, thereby altering the chemical composition of the polymer backbone.

In a study on the thermal degradation of polycarbonate, it was observed that decarboxylation of the carbonate groups leads to the formation of ether bridges. researchgate.net While this study focused on a polycarbonate backbone, the fundamental principle of thermal instability of the carbonate group is relevant. For a polymer of this compound, a similar thermal decomposition could lead to cross-linking or the formation of ether linkages within the side chains, accompanied by the release of CO2.

The thermal degradation of polymers like polyvinyl chloride (PVC) involves the elimination of side groups (dehydrochlorination) at elevated temperatures. researchgate.net A similar side-group elimination process can be envisaged for polymers of this compound, where the entire vinyl carbonate group or a fragment thereof could be eliminated, followed by decarboxylation.

Radical-Induced Decarboxylation

During the radical polymerization of vinyl monomers, the highly reactive free radicals can interact with the carbonate groups. Radical decarboxylation has emerged as a significant process in polymer synthesis. researchgate.netrsc.org This process can be initiated by the attack of a propagating radical on the carbonate carbonyl group.

The polymerization of vinylene carbonate, a related monomer, has been studied, and it is known to undergo radical polymerization. researchgate.netgoogle.com While the focus of these studies was not on decarboxylation, the presence of a carbonate group attached to a double bond presents the possibility of radical-induced side reactions.

In the context of this compound, a propagating radical chain could abstract an atom from the carbonate side chain, leading to the formation of a new radical center on the side chain. This radical could then undergo rearrangement and elimination of CO2. The likelihood of such a process would depend on the stability of the radical intermediates formed.

Furthermore, recent research has explored radical decarboxylation as a method for initiating polymerization. scispace.com In these systems, a radical is generated through the decarboxylation of a carboxylic acid derivative. This highlights the general propensity of certain structures to undergo decarboxylation under radical conditions. For this compound, while the carbonate is not a carboxylic acid, the presence of radical species during polymerization could potentially induce a similar loss of CO2.

Hypothetical Decarboxylation Pathways for Poly(this compound)

Based on the general principles of thermal and radical-induced degradation of carbonates, we can propose hypothetical pathways for the decarboxylation of poly(this compound).

Table 1: Hypothetical Thermal Decarboxylation Pathways and Products

| Pathway | Proposed Mechanism | Potential Products |

| Intramolecular Cyclization | The ester group of the methacrylate unit could potentially react with the carbonate group of a neighboring unit, leading to the formation of a cyclic structure and elimination of CO2. | Cross-linked polymer, CO2 |

| Side-Chain Fragmentation | Thermal energy could lead to the cleavage of the C-O bond in the carbonate group, followed by rearrangement and elimination of CO2. | Polymer with modified side chains (e.g., containing ether linkages), CO2 |

Table 2: Hypothetical Radical-Induced Decarboxylation Pathways

| Pathway | Proposed Mechanism | Potential Products |

| Hydrogen Abstraction | A propagating radical abstracts a hydrogen atom from the ethyl spacer, leading to a radical on the side chain which then rearranges to eliminate CO2. | Modified polymer backbone, CO2 |

| Direct Radical Attack | A propagating radical attacks the carbonyl carbon of the carbonate group, initiating a cascade of reactions that results in the release of CO2. | Branched or cross-linked polymer, CO2 |

It is important to note that the extent of decarboxylation will be highly dependent on the reaction conditions, such as temperature, initiator concentration, and solvent. To date, specific mechanistic studies and detailed kinetic data for the decarboxylation of this compound during its polymerization are not extensively reported in the literature. Therefore, the proposed mechanisms are based on analogies with related chemical systems. Further dedicated research is required to fully elucidate the specific pathways and kinetics of this important side reaction.

Copolymerization Behavior and Monomer Reactivity Ratios of Methacryloxyethyl Vinyl Carbonate

Binary and Ternary Copolymerization Systems with Co-Monomers

Methacryloxyethyl vinyl carbonate is noted for its utility in facilitating the copolymerization of different classes of monomers, primarily acrylic and vinyl monomers, which often exhibit significantly different reactivity ratios and may not readily copolymerize. osti.govgoogle.com Its role as a crosslinker enables the formation of stable and functional hydrogels. osti.govresearchgate.net

Copolymerization with Acrylic and Methacrylic Derivatives

VEC is frequently used in copolymerization systems with a variety of acrylic and methacrylic derivatives. These systems are often designed for biomedical applications, such as contact lenses and hydrogels. osti.govgoogle.com Common co-monomers in this category include:

2-Hydroxyethyl methacrylate (B99206) (HEMA): A fundamental monomer in many hydrogel formulations. The copolymerization of N-vinyl-2-pyrrolidone (NVP) and HEMA can be effectively crosslinked with VEC under UV conditions. researchgate.netresearchgate.nettubitak.gov.tr

Methyl methacrylate (MMA): Often used to enhance the mechanical properties of the resulting polymer. researchgate.net

Acrylic acid and Methacrylic acid: These monomers can introduce hydrophilicity and pH-sensitivity to the copolymer network. ekb.eg

N,N-Dimethylacrylamide (DMA): Another hydrophilic monomer used in conjunction with VEC in hydrogel formulations. capes.gov.br

In these systems, the methacrylate group of VEC readily copolymerizes with the other acrylic and methacrylic monomers, while its vinyl carbonate group can react with the vinyl co-monomers, thus bridging the two different monomer types.

Copolymerization with Vinyl Monomers (e.g., Vinyl Acetate (B1210297), Vinyl Silanes)

The vinyl carbonate moiety of VEC allows it to copolymerize with various vinyl monomers. This is particularly significant because the reactivity of vinyl monomers is often disparate from that of methacrylates.

N-vinyl-2-pyrrolidone (NVP): VEC is well-documented as a novel crosslinker for the efficient UV copolymerization of NVP and methacrylates. osti.govresearchgate.netcapes.gov.br This combination is crucial for producing hydrogels with high water content and improved mechanical properties. researchgate.net

Vinyl Acetate: While specific studies detailing the copolymerization of VEC with vinyl acetate are not extensively available, the principle of VEC bridging vinyl and acrylic monomers suggests its potential utility in such systems. General studies on the copolymerization of vinyl acetate with methacrylates highlight the challenges due to differing reactivities, a problem that VEC is designed to address. rsc.orgnih.gov

Vinyl Silanes: The copolymerization of vinyl silanes with monomers like vinyl acetate has been studied to understand their kinetic behavior. rsc.org The application of VEC in such systems could potentially modify the network structure and properties, although specific research on this ternary system is limited.

Determination of Monomer Reactivity Ratios

The determination of monomer reactivity ratios is fundamental to understanding and controlling copolymerization processes. These ratios, typically denoted as r1 and r2, describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same monomer versus the other monomer. open.edu

Influence of Steric and Electronic Factors on Reactivity

The reactivity of a monomer in copolymerization is governed by steric and electronic factors. The methacrylate group of VEC is an activated double bond due to the electron-withdrawing nature of the adjacent carbonyl group, making it relatively reactive. The vinyl carbonate group, while also possessing a double bond, is generally less reactive than the methacrylate group. This difference in reactivity is the primary reason for VEC's utility as a crosslinker that can bridge these two monomer types.

The specific influence of the ethoxy-carbonate substituent on the reactivity of the vinyl group and the methacryloxyethyl group on the methacrylate reactivity, in terms of quantitative effects on the reactivity ratios, has not been detailed in the available literature. A detailed analysis would require the experimentally determined reactivity ratios, which are not currently available.

Thiol-Ene Click Chemistry in Copolymer Network Formation

Thiol-ene "click" chemistry is a highly efficient and versatile reaction that proceeds via a radical-mediated addition of a thiol to a carbon-carbon double bond (the "ene"). This reaction is known for its high yields, tolerance to various functional groups, and favorable reaction kinetics under mild conditions, often initiated by light (photo-initiated).

In the context of polymer chemistry, thiol-ene reactions are increasingly used for the formation of well-defined polymer networks. While specific studies detailing the use of this compound in thiol-ene click chemistry are limited, the presence of the vinyl group in VEC makes it a potential candidate for such reactions. General studies on vinyl carbonates have shown that their photoreactivity can be significantly enhanced through the addition of thiols. researchgate.net The vinylic side groups on polymer chains can undergo thiol-ene click reactions with thiol-containing molecules to create functionalized polymers or to form crosslinked networks. researchgate.net This approach offers a pathway to creating novel copolymer networks with tailored properties.

Kinetic Analysis of Thiol-Ene Reactions for Enhanced Reactivity

The vinyl carbonate group of MEVC, while relatively unreactive in radical homopolymerization, is an excellent substrate for the thiol-ene reaction, a highly efficient "click chemistry" process. wikipedia.org This reaction provides a pathway to enhance the functionality and crosslinking of polymers derived from MEVC. The radical-mediated thiol-ene reaction proceeds via a two-step step-growth mechanism:

Propagation: A thiyl radical (R-S•) adds across the vinyl double bond (the "ene") to form a carbon-centered radical.

Chain-Transfer: The carbon-centered radical abstracts a hydrogen atom from a thiol molecule (R-SH), regenerating a thiyl radical which can continue the cycle. wikipedia.org

The kinetics of this reaction are highly dependent on the structure of the ene. acs.org Electron-rich alkenes, such as the vinyl ether or vinyl carbonate moiety in MEVC, are among the most reactive substrates for this process. wikipedia.orgacs.org

Rₚ ∝ [SH]⁰.⁵ [C=C]⁰.⁵ (for Thiol-Vinyl Ether Systems) acs.org

This contrasts with other systems, such as thiol-acrylate reactions, where the rate is first-order in thiol concentration, indicating a different rate-limiting step. acs.org When MEVC is part of a ternary system containing a thiol and another methacrylate, the reaction becomes a hybrid of radical chain polymerization and step-growth thiol-ene chemistry. The methacrylate groups (from MEVC and any comonomer) will primarily undergo rapid chain-growth homopolymerization, while the pendant vinyl carbonate groups on the MEVC units will simultaneously, but more slowly, react with the thiol via the step-growth thiol-ene mechanism. nih.govpocketdentistry.com

| "Ene" Monomer Type | Primary Reaction Mechanism | Polymerization Rate (Rₚ) Dependence | Reference |

|---|---|---|---|

| Vinyl Ether | Step-Growth | Rₚ ∝ [SH]⁰.⁵ [C=C]⁰.⁵ | acs.org |

| Norbornene | Step-Growth | Rₚ ∝ [SH]⁰.⁵ [C=C]⁰.⁵ | acs.org |

| Acrylate (B77674) | Hybrid Step/Chain-Growth | Rₚ ∝ [SH]¹ [C=C]⁰ | acs.org |

| Allyl Ether | Step-Growth | Rₚ ∝ [SH]¹ [C=C]⁰ | acs.org |

Spectroscopic and Advanced Analytical Characterization of Methacryloxyethyl Vinyl Carbonate Polymers

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the chemical structure and bonding within VEC-MA polymers. These methods are particularly effective for identifying functional groups and monitoring the progress of polymerization.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation and Conversion Monitoring

FTIR spectroscopy is a powerful technique for the qualitative and quantitative analysis of VEC-MA polymers. By identifying the characteristic absorption bands of the functional groups present in the monomer and polymer, FTIR can confirm the polymer structure and be adapted to monitor the polymerization kinetics.

The polymerization of VEC-MA involves the reaction of both its methacrylate (B99206) and vinyl carbonate groups. The progress of the polymerization can be monitored by observing the decrease in the intensity of the absorption bands corresponding to the C=C double bonds of these two groups. adhesivesmag.com The methacrylate group's C=C stretching vibration typically appears around 1635-1640 cm⁻¹, while the vinyl carbonate C=C stretching is expected at a similar, but distinct, wavenumber. researchgate.net The disappearance of these peaks signifies the conversion of the monomer into a polymer. researchgate.net

Furthermore, the carbonyl (C=O) stretching vibrations are prominent in the FTIR spectra of VEC-MA polymers. The ester carbonyl of the methacrylate group and the carbonate carbonyl give rise to strong absorption bands, typically in the region of 1720-1780 cm⁻¹. The exact position of these bands can be influenced by the polymer's environment. For instance, the carbonate carbonyl stretching in poly(vinylene carbonate) is observed around 1800 cm⁻¹, while ester carbonyls in polymethacrylates are typically found around 1730 cm⁻¹. The presence of a strong, broad band around 1740 cm⁻¹ in the polymer spectrum, corresponding to the overlapping C=O stretches of the methacrylate and carbonate moieties, is a key indicator of the polymer's composition. researchgate.netresearchgate.net The C-O stretching vibrations of the ether and carbonate groups also provide characteristic signals, typically in the 1100-1300 cm⁻¹ region. spectroscopyonline.com

Table 1: Characteristic FTIR Absorption Bands for VEC-MA Monomer and Polymer

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Observation in Polymerization |

| Methacrylate C=C | Stretching | ~1638 | Disappears upon polymerization |

| Vinyl Carbonate C=C | Stretching | ~1645 | Disappears upon polymerization |

| Methacrylate C=O | Stretching | ~1720 | Remains in polymer |

| Carbonate C=O | Stretching | ~1775 | Remains in polymer |

| C-O-C | Stretching | 1100-1300 | Remains in polymer |

| =C-H | Bending | 810-915 | Disappears upon polymerization |

| CH₂, CH₃ | Stretching | 2850-3000 | Remains in polymer |

Note: The exact wavenumbers can vary depending on the specific chemical environment and sample preparation.

Raman Spectroscopy for Polymer Network Analysis

Raman spectroscopy serves as a complementary technique to FTIR for analyzing VEC-MA polymers. It is particularly advantageous for monitoring polymerization in aqueous systems and for studying the formation of crosslinked networks. The C=C stretching vibrations of the methacrylate (~1640 cm⁻¹) and vinyl carbonate groups are also Raman active and can be used to monitor conversion. researchgate.net

In the analysis of polymer networks, Raman spectroscopy can provide information on the degree of crosslinking by monitoring the disappearance of the vinyl groups. researchgate.net The intensity of the Raman bands associated with the polymer backbone, which remain constant during polymerization, can be used as an internal standard to quantify the extent of the reaction. For example, the intensity of the epoxide ring vibration in epoxy resins shows a linear dependence on its concentration, a principle that can be applied to the vinyl groups in VEC-MA. researchgate.net The analysis of the resulting polymer network can reveal information about crosslink density and homogeneity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for obtaining detailed atomic-level information about the structure and composition of VEC-MA polymers. Different NMR techniques can be employed to probe the proton and carbon environments within the polymer.

¹H NMR for Monomer and Polymer Composition

¹H NMR spectroscopy is instrumental in confirming the structure of the VEC-MA monomer and determining the composition of the resulting polymers. In the monomer spectrum, the vinyl protons of the methacrylate and vinyl carbonate groups give rise to distinct signals in the downfield region (typically 5.5-7.0 ppm). rsc.orgrsc.org The protons of the ethyl bridge and the methyl group of the methacrylate moiety appear at characteristic upfield shifts.

Upon polymerization, the sharp signals of the vinyl protons disappear, and broad resonances corresponding to the protons in the polymer backbone appear, typically in the 1.0-2.5 ppm range for the methacrylate backbone and potentially at different shifts for the polyvinyl carbonate segments. rsc.org The signals from the pendant methacryloxyethyl carbonate group, such as the methylene (B1212753) protons of the ethyl bridge and the methyl protons, will remain, although they may experience a slight shift and broadening. By integrating the signals corresponding to the different parts of the polymer, the monomer conversion and the relative incorporation of the monomer units in copolymers can be determined. rsc.org

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for VEC-MA Monomer and Polymer

| Protons | VEC-MA Monomer (Expected) | Poly(VEC-MA) (Expected) |

| Methacrylate Vinyl (=CH₂) | ~6.1, ~5.6 | Absent |

| Vinyl Carbonate Vinyl (=CH, =CH₂) | ~7.0, ~4.9, ~4.6 | Absent |

| Ethylene (B1197577) Bridge (-O-CH₂-CH₂-O-) | ~4.4 | Broadened signal ~4.5 |

| Methacrylate Methyl (-CH₃) | ~1.9 | Broadened signal ~0.8-1.2 |

| Polymer Backbone (-CH₂-C(R)-) | Absent | Broad signals ~1.5-2.5 |

Note: Chemical shifts are approximate and can be influenced by the solvent and polymer microstructure.

¹³C NMR for Backbone and Pendant Group Analysis

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of VEC-MA polymers. The spectrum of the polymer will show the disappearance of the sp² carbon signals from the vinyl groups of the monomer (typically 120-140 ppm) and the appearance of sp³ carbon signals from the polymer backbone. researchgate.netoregonstate.edu

The carbonyl carbons of the methacrylate and carbonate groups are particularly diagnostic, appearing far downfield in the spectrum. The carbonate carbonyl carbon is expected to resonate around 155 ppm, while the ester carbonyl of the methacrylate group appears at a slightly higher field. researchgate.netwisc.edu The signals for the carbons in the polymer backbone and the pendant side chains can also be assigned, providing a complete picture of the polymer's structure. The chemical shifts of the backbone carbons can also provide information about the tacticity of the polymer chains. researchgate.net

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for VEC-MA Polymer

| Carbon | Poly(VEC-MA) (Expected) |

| Carbonate Carbonyl (O-C(=O)-O) | ~155 |

| Methacrylate Carbonyl (C-C(=O)-O) | ~175 |

| Polymer Backbone (sp³) | 40-60 |

| Ethylene Bridge (-O-CH₂-CH₂-O-) | 60-70 |

| Methacrylate Methyl (-CH₃) | ~18 |

| Quaternary Backbone Carbon | ~45 |

Note: Chemical shifts are approximate and depend on the solvent and polymer microstructure.

³¹P NMR for Controlled Polymerization Livingness Assessment

For controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, assessing the "livingness" of the polymerization is critical. When a phosphorus-containing initiator, chain transfer agent, or terminating agent is used, ³¹P NMR spectroscopy becomes an exceptionally sensitive and powerful tool for end-group analysis. researchgate.net

By using a phosphorus-containing compound, the polymer chains become end-labeled with a phosphorus moiety. ³¹P NMR can then be used to quantify the number of polymer chains that retain their active (living) chain ends. The chemical shift of the phosphorus nucleus is highly sensitive to its local chemical environment. Therefore, the signal corresponding to the phosphorus at the active chain end will be distinct from that of any terminated or side-product species. researchgate.net This allows for a precise determination of the fidelity of the polymerization process and the efficiency of chain-end functionalization. While specific studies on VEC-MA using this technique are not prevalent, the methodology is well-established for other monomer systems and could be readily applied. researchgate.net

Spectroscopic Techniques for Photochemical Investigations

The photochemical behavior of Methacryloxyethyl Vinyl Carbonate (VEC) and its subsequent polymerization is a critical area of study for understanding its reaction kinetics and the properties of the resulting polymer. Spectroscopic techniques are indispensable tools in these investigations, providing insights into the absorption of light by photoinitiators, the generation of radical intermediates, and the redox processes that govern the polymerization.

UV-Vis Spectroscopy for Photoinitiator Absorption and Reaction Progress

UV-Vis spectroscopy is a fundamental technique used to characterize the absorption properties of photoinitiators used in the photopolymerization of VEC. The efficiency of a photoinitiator is highly dependent on its ability to absorb light at the wavelength emitted by the light source, typically in the UV or visible range. For the polymerization of monomers like VEC, which contain both methacrylate and vinyl carbonate groups, the choice of photoinitiator is crucial.

The absorption spectrum of a photoinitiator reveals its maximum absorption wavelength (λmax) and its molar extinction coefficient (ε), which are key parameters for selecting an appropriate light source to achieve efficient initiation. Common photoinitiators for (meth)acrylate systems, which would be applicable to VEC, include compounds like phosphine (B1218219) oxides. The absorption bands of the photoinitiator must overlap with the emission spectrum of the light source for efficient photoinitiation. mdpi.com

Furthermore, UV-Vis spectroscopy can be employed to monitor the progress of the polymerization reaction in real-time. This is achieved by observing the decrease in the absorbance of the monomer's carbon-carbon double bonds over time. The acrylate (B77674) and vinyl groups within the VEC monomer have characteristic absorption bands in the UV region. As the polymerization proceeds and these double bonds are consumed, the intensity of these absorption bands diminishes, providing a direct measure of the monomer conversion. The kinetics of the photopolymerization, including the rate of polymerization, can be determined from these measurements. uiowa.edu

Table 1: Illustrative UV-Vis Absorption Data for a Generic Photoinitiator System for (Meth)acrylate Polymerization

| Photoinitiator System | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (L mol-1 cm-1) |

| Generic Phosphine Oxide | Acetonitrile | 365 | 5000 |

| Generic Benzophenone/Amine | Methanol | 350 | 3500 |

Note: Specific UV-Vis data for photoinitiators used with this compound were not available in the reviewed literature. The data presented is illustrative for common photoinitiator types used in similar polymer systems.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful and direct method for the detection and identification of radical intermediates formed during the photopolymerization of VEC. illinois.eduresearchgate.net The photopolymerization of VEC proceeds via a free-radical mechanism, where the photoinitiator, upon absorption of light, generates free radicals that initiate the polymerization of the monomer.

ESR spectroscopy can detect these transient radical species, providing valuable information about their structure, concentration, and dynamics. The technique is sensitive only to species with unpaired electrons, making it highly specific for studying radical processes. illinois.eduresearchgate.net By analyzing the ESR spectrum, including the g-factor and hyperfine splitting constants, the specific types of radicals present in the system can be identified. For a monomer like VEC, one would expect to observe radicals formed on both the methacrylate and the vinyl carbonate moieties.

Table 2: Representative ESR Hyperfine Splitting Constants for Radicals in Related Vinyl and Acrylate Systems

| Radical Type | a(α-H) (G) | a(β-H) (G) | g-factor |

| Propagating Acrylate Radical | 22.5 | 15.0 | 2.0025 |

| Propagating Methacrylate Radical | 23.0 | 14.5 | 2.0026 |

| Vinyl Ether Radical | 12.0 | 30.0 | 2.0028 |

Note: Specific ESR data for radical intermediates from this compound photopolymerization were not available in the reviewed literature. The data presented is representative of radicals found in similar monomer systems.

Cyclic Voltammetry for Redox Behavior in Photopolymerization

Cyclic voltammetry (CV) is an electrochemical technique that can be used to investigate the redox behavior of monomers and photoinitiators involved in photopolymerization. While not as commonly used as spectroscopic methods for monitoring polymerization kinetics, CV can provide valuable insights into the electron transfer processes that can occur during photoinitiation and polymerization.

For instance, the reduction and oxidation potentials of the VEC monomer and the photoinitiator can be determined using CV. This information is particularly relevant for understanding potential side reactions or alternative initiation pathways that may occur. In the context of related vinyl carbonate compounds used in battery electrolytes, CV has been employed to study their electrochemical stability and their tendency to form polymeric films on electrode surfaces. researchgate.netresearchgate.net These studies indicate that vinyl carbonate moieties can undergo electrochemical reactions.

In the context of VEC photopolymerization, CV could be used to assess the electrochemical stability of the monomer and the resulting polymer, which can be important for applications where the material may be exposed to electrical potentials. It can also help in understanding the redox properties of the photoinitiator system and how they might be affected by the monomer.

Table 3: Illustrative Redox Potentials for Related Vinyl Carbonate Compounds

| Compound | Process | Potential (V vs. Li/Li+) |

| Vinyl Ethylene Carbonate | Reduction | ~1.3 |

| Vinylene Carbonate | Reduction | ~1.6 |

Note: Specific cyclic voltammetry data for this compound were not available in the reviewed literature. The data is for related vinyl carbonate compounds and is provided for illustrative purposes.

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the polymerization process and the thermal stability of the resulting polymers from this compound. These methods provide quantitative data on the heat flow associated with polymerization and the temperature-dependent mass loss of the polymer, which are critical for both processing and determining the service life of the material.

Differential Scanning Calorimetry (DSC) for Polymerization Exotherm and Conversion

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique for studying the polymerization of monomers like VEC. In the context of photopolymerization, photo-DSC, where the sample is irradiated within the DSC cell, is particularly powerful. This technique measures the heat flow associated with the polymerization reaction as a function of time or temperature.

The polymerization of the methacrylate and vinyl carbonate groups in VEC is an exothermic process, and the heat released is directly proportional to the extent of the reaction. By integrating the exothermic peak in the DSC thermogram, the total heat of polymerization (ΔHp) can be determined. This value can then be used to calculate the degree of monomer conversion by comparing it to the theoretical heat of polymerization for the complete conversion of the functional groups. mdpi.comkpi.ua

Photo-DSC allows for the determination of key kinetic parameters, such as the rate of polymerization (Rp) and the time to reach the maximum polymerization rate. These parameters are influenced by factors such as light intensity, photoinitiator concentration, and temperature. Studies on multifunctional methacrylates have shown that the polymerization rate profiles can exhibit complex behaviors, including autoacceleration due to the gel effect and autodeceleration as the system vitrifies. kpi.ua

Table 4: Illustrative DSC Data for the Photopolymerization of a Multifunctional Methacrylate

| Parameter | Value |

| Onset Temperature of Polymerization (°C) | 35 |

| Peak Exotherm Temperature (°C) | 55 |

| Heat of Polymerization (ΔHp) (J/g) | 250 |

| Final Monomer Conversion (%) | 85 |

Note: Specific DSC data for the polymerization of this compound were not available in the reviewed literature. The data presented is illustrative and based on typical values for the photopolymerization of multifunctional methacrylates.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of polymers derived from this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides information on the decomposition temperatures, the amount of volatile products generated, and the amount of residual char.

The thermal stability of a polymer is a critical property that determines its processing window and its suitability for various applications, especially those involving elevated temperatures. For a polymer containing both methacrylate and carbonate linkages, the thermal degradation mechanism can be complex. The degradation may involve depolymerization, random chain scission, and the decomposition of the carbonate groups. illinois.edudntb.gov.ua

The TGA thermogram of poly(VEC) would be expected to show one or more distinct weight loss steps, each corresponding to a different degradation process. The onset temperature of decomposition is a key indicator of the polymer's thermal stability. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can help to identify the temperatures at which the degradation processes are most rapid. Studies on polymers containing vinyl carbonate and methacrylate groups suggest that the nature of the side groups significantly influences the thermal degradation profile. illinois.edu

Table 5: Illustrative TGA Data for a Generic Poly(methacrylate) and a Poly(carbonate)

| Polymer | Onset Decomposition Temperature (Tonset) (°C) | Temperature at Maximum Decomposition Rate (Tmax) (°C) | Residue at 600°C (%) |

| Poly(methyl methacrylate) | 280 | 370 | < 5 |

| Aromatic Polycarbonate | 450 | 520 | ~25 |

Note: Specific TGA data for poly(this compound) were not available in the reviewed literature. The data presented is for related polymer types to illustrate the expected range of thermal stability.

Microstructural and Morphological Characterization of Polymer Networks

Scanning Electron Microscopy (SEM) for Fracture Morphology and Network Heterogeneity

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at high magnifications. In the context of this compound polymer networks, SEM is instrumental in analyzing the morphology of fracture surfaces. The way a polymer network breaks provides significant clues about its toughness, brittleness, and the presence of internal stresses or defects.

Detailed SEM analysis can reveal the nature of the fracture, such as whether it is a brittle fracture, characterized by a smooth, glassy surface, or a ductile fracture, which would show evidence of plastic deformation. For instance, in studies of model end-linked polymer networks, fracture analysis is a key component in understanding the relationship between molecular structure and macroscopic failure properties. nih.gov The examination of fracture surfaces can show micro-voids, cracks, and other features that are indicative of the energy dissipation mechanisms at play during failure. doi.orgumd.edu

Furthermore, SEM can be used to assess the heterogeneity of the polymer network. Variations in crosslinking density can lead to a non-uniform network structure, which can be visualized by SEM. In some cases, copolymers are synthesized to create specific morphologies; for example, the copolymerization of methyl methacrylate (MMA) with vinyl triethoxysilane (B36694) (VTES) results in a roughened and porous surface morphology as observed by SEM. researchgate.net While not specific to this compound, this demonstrates the capability of SEM to reveal morphological changes due to copolymerization. The presence of pores or phase-separated domains can significantly influence the mechanical and physical properties of the final material.

Table 1: SEM Analysis of Polymer Network Features

| Feature Analyzed | Observational Insights | Implication for Polymer Properties |

| Fracture Surface | Smooth, glassy appearance vs. rough, deformed surface | Indicates brittle vs. ductile failure modes, respectively. |

| Crack Propagation | Path and branching of micro-cracks | Reveals stress concentration points and fracture toughness. |

| Network Heterogeneity | Variations in surface texture, presence of pores or aggregates | Points to non-uniform crosslinking or phase separation. |

| Porosity | Size, distribution, and interconnectivity of pores | Affects mechanical strength, density, and permeability. |

Transmission Electron Microscopy (TEM) for Phase Separation and Nanostructure

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to examine the internal structure of thin polymer specimens. For this compound polymer networks, TEM is particularly valuable for identifying phase separation and characterizing nanostructures within the material. researchgate.net

Phase separation can occur in polymer blends or copolymers where different polymer chains are immiscible, leading to the formation of distinct domains with varying compositions. TEM can visualize these domains, providing information on their size, shape, and distribution. For instance, in block copolymers, TEM can reveal the formation of well-ordered nanostructures such as lamellae, cylinders, or spheres, depending on the block lengths and their interactions. Cryogenic TEM (cryo-TEM) is an advanced version of this technique that allows for the visualization of nanostructures in their solution state by flash-freezing the sample. nih.gov This is particularly useful for studying self-assembling systems. nih.gov

The nanostructure of a polymer network, including the arrangement of polymer chains and crosslinks at the nanoscale, can be inferred from TEM images. Staining techniques, where heavy metal stains are used to selectively bind to certain parts of the polymer, can enhance the contrast in TEM and make different phases or domains more visible. researchgate.net This level of detail is critical for establishing structure-property relationships in high-performance polymers. For example, the internal structure of film-forming latex particles can be characterized in solution using liquid cell TEM, providing insights into their size and morphology. researchgate.net

Table 2: TEM Analysis of Polymer Nanostructure

| Feature Analyzed | Observational Insights | Implication for Polymer Properties |

| Phase Domains | Size, shape, and distribution of distinct phases | Indicates the degree of miscibility and affects mechanical and optical properties. |

| Nanostructure | Ordered structures (e.g., lamellae, cylinders) in block copolymers | Determines the anisotropic properties of the material. |

| Internal Morphology | Visualization of internal particle structure, core-shell morphologies | Provides insights into the polymerization process and material performance. |

| Dispersion of Fillers | Distribution and aggregation of nanoparticles within the polymer matrix | Influences the mechanical reinforcement and functionality of nanocomposites. |

Dynamic Light Scattering (DLS) for Polymer Self-Assembly and Particle Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles or polymers in solution. It works by analyzing the fluctuations in the intensity of laser light scattered by the moving particles. For this compound polymers, DLS is an excellent tool for studying their self-assembly behavior in a solvent and for determining the size distribution of polymer particles in a latex or emulsion.

When this compound is polymerized via emulsion or dispersion polymerization, it forms a colloidal suspension of polymer particles. DLS can be used to monitor the growth of these particles during the polymerization process and to characterize the final particle size distribution. The size and uniformity of the particles are critical parameters that influence the properties of the resulting polymer film or coating, such as its gloss, opacity, and mechanical strength.

Furthermore, DLS can provide insights into the self-assembly of this compound-containing copolymers in solution. Amphiphilic block copolymers, for instance, can self-assemble into micelles or other aggregates in a selective solvent. DLS can measure the hydrodynamic radius of these self-assembled structures, providing information about their size and shape. This is particularly relevant for applications in drug delivery, nanotechnology, and as rheology modifiers.

Table 3: DLS Analysis of Polymer Solutions and Dispersions

| Parameter Measured | Information Obtained | Relevance to Polymer System |

| Hydrodynamic Radius (Rh) | Average size of particles or polymer coils in solution | Characterizes the dimensions of nanoparticles, micelles, or polymer aggregates. |

| Polydispersity Index (PDI) | A measure of the width of the particle size distribution | Indicates the uniformity of the particle population; a low PDI signifies a monodisperse system. |

| Aggregation Behavior | Changes in particle size over time or with varying conditions | Monitors the stability of a colloidal suspension and the kinetics of self-assembly. |

| Conformational Changes | Variations in hydrodynamic radius with temperature, pH, or solvent | Reveals information about the swelling, collapse, or unfolding of polymer chains. |

Polymer Degradation Mechanisms and Controlled Degradability of Methacryloxyethyl Vinyl Carbonate Based Materials

Hydrolytic Degradation Pathways

Hydrolytic degradation involves the cleavage of chemical bonds by water. In polymers derived from MEVC, both the ester and carbonate groups are susceptible to hydrolysis. This process can be influenced by various factors, primarily the pH of the surrounding environment.

The degradation of MEVC-based polymers in an aqueous environment is primarily initiated by the scission of the ester and carbonate linkages. The ester bond, originating from the methacrylate (B99206) moiety, and the carbonate bond, from the vinyl carbonate group, are both susceptible to hydrolysis. This reaction is the reverse of a condensation polymerization, where water molecules attack the polymer chain, leading to its cleavage. youtube.com

The hydrolysis of the ester bond results in the formation of a carboxylic acid and an alcohol. Similarly, the hydrolysis of the carbonate bond yields two alcohol molecules and carbonic acid, which is unstable and typically decomposes into carbon dioxide and water. For polymers containing vinylene carbonate, hydrolysis in a weakly alkaline medium can lead to the cleavage of the cyclic carbonate ring, forming polyhydroxymethylene. wikipedia.org

The general mechanisms for acid- and base-catalyzed hydrolysis of ester and carbonate groups are well-established. Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. In alkaline conditions, the hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. Base-catalyzed hydrolysis, or saponification, is generally faster and irreversible compared to the reversible acid-catalyzed hydrolysis. nih.gov

The rate of hydrolytic degradation of MEVC-based materials is significantly influenced by the pH of the surrounding medium. Both acidic and basic conditions can catalyze the hydrolysis of ester and carbonate bonds, though the effect is typically more pronounced in alkaline environments. nih.govresearchgate.net Studies on analogous polymer systems, such as those containing cyclic carbonates or other ester linkages, have demonstrated this pH dependency. For instance, the hydrolysis of lactones (cyclic esters) and their acyclic counterparts is faster at higher pH values. nih.gov

| Polymer System | pH Condition | Observation | Reference |

|---|---|---|---|

| Polylactide (PLA) | Alkaline (0.01N NaOH) | Slow degradation observed over 5 months. | rsc.org |

| PLA/Poly(propylene carbonate) (PPC) Blends | pH 11 | Accelerated hydrolytic degradation compared to neutral conditions. | researchgate.net |

| Diphenyl carbonate | pH 7 (25°C) | Rapid hydrolysis to phenol (B47542) and carbon dioxide. | researchgate.net |

Other environmental factors that can influence the degradation rate include temperature and the presence of ions. Increased temperature generally accelerates the rate of hydrolysis by providing more thermal energy for the reaction to overcome the activation energy barrier. psu.edu

Enzymatic Degradation Processes

Enzymatic degradation is a key process for the breakdown of biodegradable polymers, particularly in biological environments. Specific enzymes can catalyze the hydrolysis of ester and carbonate linkages in MEVC-based materials, often at a significantly faster rate than simple hydrolysis.